Etoposide (alpha/beta Mixture)

Stereochemistry Epimer separation Synthetic chemistry

Etoposide (alpha/beta mixture) is a semisynthetic epipodophyllotoxin derivative that functions as a topoisomerase II poison, forming a ternary complex with DNA and topoisomerase II to induce double-strand breaks. Clinically approved for testicular and small cell lung cancers, it remains a foundational tool compound for studying topoisomerase II biology and DNA damage response pathways.

Molecular Formula C29H32O13
Molecular Weight 588.6 g/mol
Cat. No. B1255264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide (alpha/beta Mixture)
Molecular FormulaC29H32O13
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
InChIInChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29?/m1/s1
InChIKeyVJJPUSNTGOMMGY-PJVTZUROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoposide (Alpha/Beta Mixture): Core Epipodophyllotoxin Topoisomerase II Inhibitor for Cancer Research


Etoposide (alpha/beta mixture) is a semisynthetic epipodophyllotoxin derivative that functions as a topoisomerase II poison, forming a ternary complex with DNA and topoisomerase II to induce double-strand breaks [1]. Clinically approved for testicular and small cell lung cancers, it remains a foundational tool compound for studying topoisomerase II biology and DNA damage response pathways [2]. The alpha/beta mixture designation reflects the two epimeric forms at the glycosidic linkage, with the beta-epimer being the pharmacologically active species that predominates in optimized synthetic preparations [3].

1 Topoisomerase II poison for DNA damage response pathway studies
2 Defined alpha/beta epimer composition (beta-predominant)
3 Reported research tool for topoisomerase II isoform biology

Why Etoposide (Alpha/Beta Mixture) Cannot Be Replaced by Etoposide Phosphate or Teniposide


Although etoposide phosphate and teniposide share the epipodophyllotoxin scaffold, their pharmacokinetic, potency, and resistance profiles differ markedly from the parent etoposide (alpha/beta mixture). Etoposide phosphate is a water-soluble prodrug that is bioequivalent to etoposide upon i.v. administration but shows borderline significantly higher oral AUC with unimproved inter-patient variability (CV 42.3% vs. 48.4%) [1]. Teniposide is 8–10 times more potent than etoposide in small cell lung cancer models, but this potency gain is not accompanied by an equivalent increase in therapeutic index [2]. Furthermore, the alpha/beta epimeric composition directly affects pharmacological activity: the beta-epimer is the active topoisomerase II poison, and substitution with formulations lacking defined epimeric ratios introduces an uncontrolled variable [3]. These documented quantitative differences preclude simple interchange in both research and industrial settings.

Etoposide Phosphate (Prodrug) Prodrug conversion may not ensure equivalent exposure; inter-patient variability profile may differ
Teniposide (Higher Potency) Higher potency shifts dose-response window and may alter topoisomerase II isoform inhibition balance
Undefined Epimer Composition Formulations lacking defined alpha/beta ratio introduce lot-dependent pharmacological variability

Etoposide (Alpha/Beta Mixture): Head-to-Head Quantitative Differentiation Evidence


Defined Beta-Predominant Epimeric Composition Enables Pharmacological Reproducibility

Etoposide (alpha/beta mixture) is synthesized as a mixture of alpha and beta epimers at the glycosidic bond, with the desired beta-epimer predominating. Under BF3-etherate-promoted glycosidation conditions, the alpha:beta ratio is approximately 1:5, meaning the pharmacologically active beta-epimer constitutes over 83% of the product [1]. This contrasts sharply with alternative synthetic routes using 4,6-alpha-ethylidene glucose diacetate, which yield an equimolar (1:1) epimer mixture even at 0°C [2]. The 5-fold enrichment of the beta-epimer relative to the equimolar baseline is critical because the beta-epimer is the species responsible for topoisomerase II poisoning activity [3].

Epimer Ratio
Head-to-head
Alpha:Beta ≈ 1:5 (Beta ~83%)
Supports lot-to-lot pharmacological reproducibility
5-fold beta enrichment vs. equimolar baseline
Stereochemistry Epimer separation Synthetic chemistry

Topoisomerase II Alpha vs. Beta Isoform Dual Inhibition with Distinct Functional Consequences

Etoposide inhibits both the alpha and beta isoforms of topoisomerase II, but the two interactions produce different biological outcomes. Inhibition of topoisomerase II alpha mediates the antitumor activity, while inhibition of the beta isoform is associated with the carcinogenic side effects of the drug [1]. Direct in situ quantification using isoform-specific immunofluorescence in leukemic cells confirmed dose-dependent cleavable complex formation with both alpha and beta isoforms upon etoposide treatment [2]. This dual-inhibition pattern contrasts with newer isoform-selective agents that aim to spare topoisomerase II beta, and differs from teniposide which, although structurally related, exhibits an 8–10 fold higher potency that shifts the alpha:beta inhibition ratio [3].

Isoform Targeting
Reported
Alpha: model-response endpoint; Beta: genotoxic endpoint context
Dual-inhibition reference for isoform selectivity profiling
In situ immunofluorescence quantification
Topoisomerase II Isoform selectivity Mechanism of action

8–10 Fold Lower Potency Than Teniposide in SCLC Models: Titratable Dose-Response for Mechanistic Studies

In a direct head-to-head comparison across five human small cell lung carcinoma (SCLC) cell lines, teniposide (VM-26) was found to be 8–10 times more potent than etoposide (VP-16) at equimolar concentrations, as measured by clonogenic survival and flow cytometric cell cycle perturbation [1]. Quantitatively, the AUC/IC50 ratio—an index integrating pharmacokinetic exposure and intrinsic potency—was 13.5 for etoposide versus 90.1 for teniposide in SBC-3 cells with 1-hour drug exposure [2]. This 6.7-fold higher AUC/IC50 ratio for teniposide indicates that etoposide's lower intrinsic potency provides a wider, more finely titratable concentration range before reaching complete growth inhibition.

Potency Window
Head-to-head
Etoposide AUC/IC50 13.5 (SCLC); Teniposide 90.1
Wider dose-response range for threshold effect studies
Clonogenic survival assay, 1-h exposure
Cytotoxic potency Teniposide SCLC Clonogenic assay

High-Level Resistance Index in Etoposide-Selected Cells: A Robust Tool for Drug Resistance Research

The etoposide-resistant human SCLC subline SBC-3/ETP, generated by continuous etoposide selection, exhibits a 17.4-fold resistance to etoposide relative to the parental SBC-3 line. Crucially, this subline displays differential cross-resistance: 7.64-fold to teniposide and only 2.64-fold to the newer podophyllotoxin analog NK 611 [1]. The resistance index for etoposide is 2.3-fold higher than for teniposide and 6.6-fold higher than for NK 611 in the same isogenic background [2]. This high dynamic range makes etoposide the preferred compound for screening resistance-circumventing agents, as it provides the largest assay window for detecting fold-reversal of resistance.

Resistance Index
Head-to-head
Etoposide 17.4-fold; Teniposide 7.64-fold; NK 611 2.64-fold
Preferred for screening resistance-reversal agents
Isogenic SBC-3/ETP subline, MTT assay
Acquired drug resistance Cross-resistance profiling SCLC NK 611

TOP2-Dependent DNA Replication Fork Stalling: A Mechanism Cleanly Separable from Doxorubicin

Using Xenopus egg extract replication systems and validated in human cell lines, etoposide was demonstrated to stall DNA replication forks exclusively through a topoisomerase II (TOP2)-dependent mechanism: etoposide traps TOP2 behind replication forks, producing TOP2-dependent DNA breaks and fork stalling [1]. In contrast, doxorubicin—another TOP2 poison used clinically—stalls replication forks independently of TOP2, despite both drugs exhibiting TOP2-dependent cytotoxicity [2]. This mechanistic divergence means that etoposide serves as a clean, pathway-specific probe for TOP2-dependent replication stress, whereas doxorubicin cannot be used as a substitute for this purpose.

Fork Stalling Mechanism
Head-to-head
Etoposide: TOP2-dependent; Doxorubicin: TOP2-independent
Essential for TOP2-specific replication stress dissection
Xenopus egg extract, human cell validation
DNA replication stress Fork stalling Topoisomerase II poison Mechanism of action

Etoposide (Alpha/Beta Mixture): Evidence-Driven Research and Industrial Application Scenarios


TOP2-Dependent Replication Stress Mechanistic Studies

Researchers investigating the role of topoisomerase II in DNA replication fork dynamics require a tool compound that cleanly induces TOP2-dependent fork stalling. As demonstrated in Xenopus extract and human cell systems, etoposide stalls replication forks exclusively through a TOP2-dependent mechanism, whereas doxorubicin acts independently of TOP2 [1]. Procurement of etoposide (alpha/beta mixture) is essential for these experiments; substituting doxorubicin would introduce TOP2-independent confounding effects. Recommended use: 10–100 µM in replication stress assays with concurrent TOP2 depletion controls.

Acquired Drug Resistance Screening and Cross-Resistance Profiling

The etoposide-resistant SBC-3/ETP isogenic cell line pair provides a 17.4-fold resistance window for etoposide—the largest among podophyllotoxin analogs tested (vs. 7.64-fold for teniposide and 2.64-fold for NK 611) [1]. This high dynamic range makes etoposide the optimal compound for screening libraries of potential resistance-reversal agents, where even modest chemosensitization effects can be detected with statistical significance. Procurement of etoposide with defined alpha/beta composition ensures that resistance phenotypes are attributable to the active beta-epimer rather than variable epimer ratios.

Isoform-Specific Topoisomerase II Toxicity Profiling

Etoposide's well-characterized dual inhibition of topoisomerase II alpha (antitumor activity) and beta (carcinogenic side effects) [1] makes it the reference compound for benchmarking novel alpha-selective inhibitors. Procurement of the alpha/beta mixture is critical because both isoforms are inhibited, providing a baseline for assessing isoform selectivity ratios of developmental compounds. Investigators can quantify alpha vs. beta cleavable complex formation using isoform-specific immunofluorescence [2] with etoposide as the dual-inhibition positive control.

Graded DNA Damage Response and Apoptosis Threshold Studies

The 8–10 fold lower potency of etoposide compared to teniposide in SCLC models (AUC/IC50 ratio 13.5 vs. 90.1) [1] enables researchers to establish finely graded dose-response curves for studying threshold phenomena in DNA damage signaling, cell cycle checkpoint activation, and apoptosis induction. Teniposide's ~10-fold higher potency restricts the usable concentration range before complete growth arrest occurs, making etoposide the preferred choice for dose-titration experiments. Recommended concentration range: 0.1–100 µM for generating graded DNA damage responses.

Application
Selection Property
Validation Focus
TOP2-dependent replication stress studies
TOP2-specific fork stalling probe
Confirm TOP2 dependence via depletion controls
Acquired drug resistance screening
High dynamic range resistance model
Resistance-reversal assay window
Topoisomerase II isoform toxicity profiling
Dual alpha/beta inhibition reference
Isoform-specific cleavable complex quantification
DNA damage threshold studies
Wider titratable potency range
Dose-response curve for DNA damage signaling
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